molecular formula C20H21NO4 B2649813 (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one CAS No. 929452-15-3

(Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one

Cat. No. B2649813
CAS RN: 929452-15-3
M. Wt: 339.391
InChI Key: CTPNAINTXXXPGL-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds of this nature are typically aromatic with a benzofuran core, which is a type of organic compound that consists of a fused benzene and furan ring. The presence of the dimethylamino group and methoxy group suggest that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the benzofuran ring, possibly through a cyclization reaction. The dimethylamino group and methoxy group could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . The presence of the benzofuran ring, dimethylamino group, and methoxy group would contribute to the overall shape and properties of the molecule.


Chemical Reactions Analysis

The reactivity of such compounds would depend on the specific functional groups present. The benzofuran ring is aromatic and thus relatively stable. The dimethylamino group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by the functional groups present. For example, the presence of the dimethylamino group could make the compound basic .

Scientific Research Applications

Photodynamic Therapy Application

One study discusses the synthesis and characterization of zinc(II) phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds show great potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yields (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity and TOP1-Targeting

Another research focuses on derivatives of 5H-dibenzo[c,h][1,6]naphthyridin-6-one, including modifications with nitro and amino groups, to study their effect on topoisomerase-I targeting activity and cytotoxicity. These compounds exhibit potent TOP1-targeting activity and pronounced antitumor activity, suggesting their potential in cancer therapy (Singh et al., 2003).

Synthetic Methodologies

Research on the synthesis of various heterocyclic compounds demonstrates the utility of functionalized anilines in creating molecules with potential applications in medicinal chemistry and material science. These methodologies enable the development of novel compounds with tailored properties for specific applications (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Photophysical Behavior Characterization

A study on DFHBI derivatives, which bind to the Spinach aptamer for RNA imaging, explores the photophysical behavior of these fluorogenic molecules. Understanding the photophysical properties of such compounds is crucial for their application in biological imaging and diagnostics (Santra et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s a drug, it could interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. The specific safety and hazards would depend on the properties of the compound .

Future Directions

The study and application of such compounds could be a fruitful area of research, given the interesting properties conferred by the benzofuran ring and the various functional groups .

properties

IUPAC Name

(2Z)-5-[(dimethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12-18(22)14(11-21(2)3)10-16-19(23)17(25-20(12)16)9-13-5-7-15(24-4)8-6-13/h5-10,22H,11H2,1-4H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPNAINTXXXPGL-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.